
9H-Purin-6-amine, N,N-dimethyl-9-((3-methylphenyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-9-(3-methylbenzyl)-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a dimethylamino group and a 3-methylbenzyl group. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-9-(3-methylbenzyl)-9H-purin-6-amine typically involves the alkylation of a purine derivative with a 3-methylbenzyl halide in the presence of a base. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-9-(3-methylbenzyl)-9H-purin-6-amine may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-9-(3-methylbenzyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted purine derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-9-(3-methylbenzyl)-9H-purin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-9-(3-methylbenzyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their biological functions. The exact pathways involved may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
N,N-Dimethyl-9-(3-methylbenzyl)-9H-purin-6-amine can be compared with other purine derivatives, such as:
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A well-known stimulant that is also a purine derivative.
Theobromine: Another stimulant found in cocoa and chocolate.
The uniqueness of N,N-Dimethyl-9-(3-methylbenzyl)-9H-purin-6-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives.
Propriétés
Numéro CAS |
112089-17-5 |
|---|---|
Formule moléculaire |
C15H17N5 |
Poids moléculaire |
267.33 g/mol |
Nom IUPAC |
N,N-dimethyl-9-[(3-methylphenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C15H17N5/c1-11-5-4-6-12(7-11)8-20-10-18-13-14(19(2)3)16-9-17-15(13)20/h4-7,9-10H,8H2,1-3H3 |
Clé InChI |
PWDRZNAEANKJAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CN2C=NC3=C2N=CN=C3N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


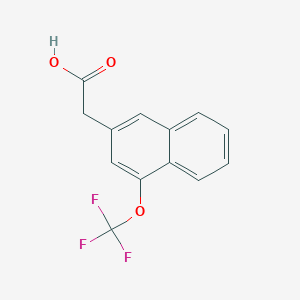
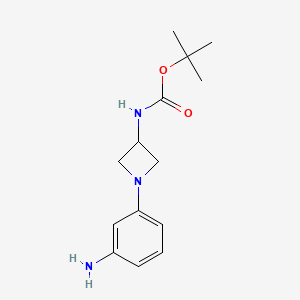
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine](/img/structure/B11851942.png)
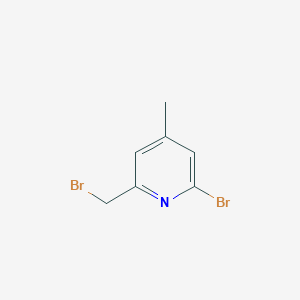
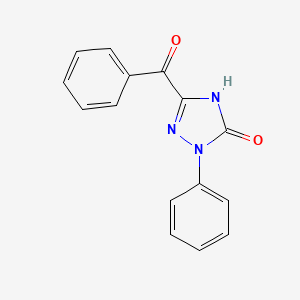
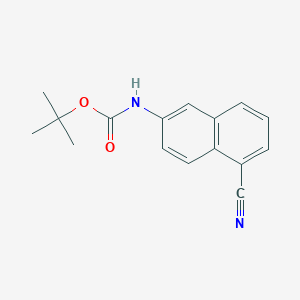
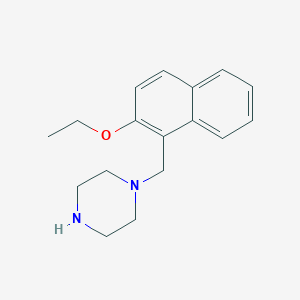
![N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine](/img/structure/B11851973.png)




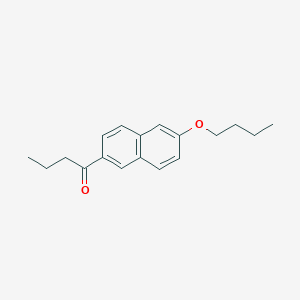
![1-([1,1'-Biphenyl]-2-yl)-2-phenylethanone](/img/structure/B11852009.png)
